molecular formula C20H22ClN3O3S B4654702 4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4654702
M. Wt: 419.9 g/mol
InChI Key: CGQWNFFOOWFGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound, commonly referred to as MPACB, has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The exact mechanism of action of MPACB is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, MPACB has been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPACB has been found to have a variety of biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, MPACB has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPACB is its potent anti-tumor activity, which makes it a valuable tool for researchers studying cancer. Additionally, MPACB has been found to have a variety of other potential applications, including in the treatment of inflammatory diseases. However, one limitation of MPACB is that its exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on MPACB. One area of interest is in the development of new cancer treatments based on MPACB and related compounds. Additionally, researchers may continue to explore the anti-inflammatory effects of MPACB and its potential applications in the treatment of other diseases. Finally, further studies may be needed to fully understand the mechanism of action of MPACB and its effects on cellular processes.

Scientific Research Applications

MPACB has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that MPACB has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, MPACB has been found to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

4-chloro-N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-3-4-5-18(25)23-16-11-10-15(12-17(16)27-2)22-20(28)24-19(26)13-6-8-14(21)9-7-13/h6-12H,3-5H2,1-2H3,(H,23,25)(H2,22,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQWNFFOOWFGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-chloro-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.